1-Ethoxy-2-methoxybenzene 1-Ethoxy-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 17600-72-5
VCID: VC21100818
InChI: InChI=1S/C9H12O2/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3
SMILES: CCOC1=CC=CC=C1OC
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

1-Ethoxy-2-methoxybenzene

CAS No.: 17600-72-5

Cat. No.: VC21100818

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxy-2-methoxybenzene - 17600-72-5

Specification

CAS No. 17600-72-5
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 1-ethoxy-2-methoxybenzene
Standard InChI InChI=1S/C9H12O2/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3
Standard InChI Key OMONCKYJLBVWOQ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OC
Canonical SMILES CCOC1=CC=CC=C1OC

Introduction

Basic Information and Identification

1-Ethoxy-2-methoxybenzene belongs to the class of aromatic ethers, specifically a dialkoxybenzene. The compound features a benzene ring with an ethoxy group (-OCH₂CH₃) at position 1 and a methoxy group (-OCH₃) at position 2. These ether functional groups confer specific chemical and physical characteristics to the molecule, distinguishing it from related compounds such as 1-ethoxy-2-methylbenzene or other alkoxybenzenes.

The compound is registered with CAS number 17600-72-5 and EINECS number 241-571-8, providing standardized identification for regulatory and research purposes . The systematic IUPAC nomenclature identifies this compound as 1-ethoxy-2-methoxybenzene, though it may appear under various synonyms in commercial and research contexts .

Synonyms and Alternative Nomenclature

1-Ethoxy-2-methoxybenzene is known by several alternative names in the scientific and commercial literature, reflecting its structural features and historical naming conventions:

  • 2-Ethoxyanisole

  • Guajacol-aethylaether

  • O-Methyl-O'-aethyl-brenzcatechin

  • 2-Methoxyphenetole

  • O-Ethoxyanisole

  • Benzene, 1-ethoxy-2-methoxy-

  • 1-Aethoxy-2-methoxy-benzol

These alternative designations can be valuable for cross-referencing and literature searches, particularly when exploring older research publications or industry documentation where non-IUPAC nomenclature may have been employed.

Physical Properties

1-Ethoxy-2-methoxybenzene presents as a liquid at standard temperature and pressure with distinct physical characteristics that influence its handling, storage, and application in various contexts. Its physical properties have been well-documented through analytical measurements and are critical for its industrial application and laboratory use.

Basic Physical Constants

The compound exhibits physical properties typical of aromatic ethers with medium molecular weight. Table 1 summarizes the primary physical constants that characterize this compound:

Table 1: Physical Properties of 1-Ethoxy-2-methoxybenzene

PropertyValueSource
Molecular Weight152.190 g/mol
Density0.988-1.0 g/cm³
Boiling Point217-217.5°C (at 760 mmHg)
Flash Point90.6-91°C
Exact Mass152.083725
Refractive Index1.487
Vapor Pressure0.2±0.4 mmHg at 25°C
Physical StateLiquid at 20°C

The compound's relatively high boiling point of approximately 217°C indicates strong intermolecular forces, likely due to the presence of multiple oxygen atoms capable of hydrogen bonding. This property makes it less volatile compared to many other organic solvents, which can be advantageous for certain applications requiring thermal stability .

Chemical Structure and Properties

The chemical properties of 1-ethoxy-2-methoxybenzene are fundamentally determined by its molecular structure, which features a benzene ring with two ether substituents in adjacent positions.

Molecular Structure

1-Ethoxy-2-methoxybenzene has the molecular formula C₉H₁₂O₂, with a systematic arrangement of atoms that creates its distinctive chemical behavior . The benzene ring provides aromaticity, while the ethoxy and methoxy groups introduce electron-donating effects that influence reactivity patterns.

The structural arrangement can be visualized as a benzene ring with an ethoxy group (-OCH₂CH₃) at position 1 and a methoxy group (-OCH₃) at position 2. This ortho-substitution pattern creates a unique electronic environment that affects the compound's chemical behavior in various reactions.

Chemical Reactivity

Based on its structural features, 1-ethoxy-2-methoxybenzene is expected to exhibit chemical reactivity typical of aromatic ethers. The electron-donating effects of the alkoxy groups enhance the nucleophilicity of the aromatic ring, particularly at positions ortho and para to these groups. This activation makes the compound susceptible to electrophilic aromatic substitution reactions.

The ether linkages in the molecule are relatively stable under neutral conditions but may undergo cleavage under strongly acidic conditions or in the presence of certain nucleophiles. The adjacent positioning of the two ether groups may create steric effects that influence reaction rates and selectivity in certain transformations.

Analytical Characterization

Analytical characterization of 1-ethoxy-2-methoxybenzene is essential for confirming its identity, assessing its purity, and investigating its properties in various contexts.

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable techniques for analyzing 1-ethoxy-2-methoxybenzene, particularly for purity determination and quantification in complex mixtures. The compound's moderate boiling point and stability make it amenable to GC analysis, while its UV absorption due to the aromatic ring would facilitate detection in HPLC applications.

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